2-formamido-3-(4-hydroxy-3-nitrophenyl)propanoic acid
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Overview
Description
2-formamido-3-(4-hydroxy-3-nitrophenyl)propanoic acid is an organic compound with significant importance in various fields of scientific research. This compound is characterized by the presence of a formamido group, a hydroxy group, and a nitrophenyl group attached to a propanoic acid backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in synthetic chemistry and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-formamido-3-(4-hydroxy-3-nitrophenyl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of a phenylpropanoic acid derivative followed by formamidation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and formamidation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-formamido-3-(4-hydroxy-3-nitrophenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitro group results in an amino derivative.
Scientific Research Applications
2-formamido-3-(4-hydroxy-3-nitrophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-formamido-3-(4-hydroxy-3-nitrophenyl)propanoic acid exerts its effects involves interactions with specific molecular targets. The formamido group can form hydrogen bonds with active sites of enzymes, while the nitrophenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid
- 3-(4-hydroxy-3-nitrophenyl)propanoic acid
- 2-formamido-3-(4-hydroxyphenyl)propanoic acid
Uniqueness
2-formamido-3-(4-hydroxy-3-nitrophenyl)propanoic acid is unique due to the presence of both the formamido and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a broader range of applications compared to similar compounds that may lack one or more of these groups.
Properties
IUPAC Name |
2-formamido-3-(4-hydroxy-3-nitrophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c13-5-11-7(10(15)16)3-6-1-2-9(14)8(4-6)12(17)18/h1-2,4-5,7,14H,3H2,(H,11,13)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCIVXXCNSHKNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)NC=O)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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